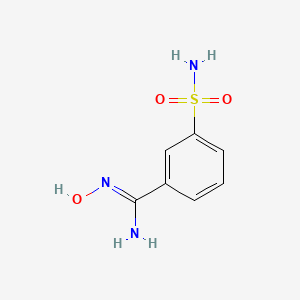

N'-羟基-3-磺酰胺基苯并咪唑酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N’-hydroxy-3-sulfamoylbenzimidamide” is a chemical compound with the molecular formula C7H9N3O3S . It has a molecular weight of 215.23 . It is used for research purposes .

Synthesis Analysis

The synthesis of “N’-hydroxy-3-sulfamoylbenzimidamide” or similar compounds often involves reactions with hydroxylamine . For instance, N-hydroxy peptides can be prepared on solid support and the impact of backbone N-hydroxylation on secondary structure stability can be evaluated .科学研究应用

生物活化和毒性

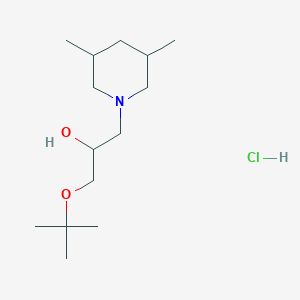

N'-羟基-3-磺酰胺基苯并咪唑酰胺的代谢物 3-N-乙酰半胱氨酸-NBP 表明其在形成反应性代谢物中的作用及其与肝毒性的关联。生物活化机制涉及硫酸化,导致形成高反应性的亲电子阳离子,这些阳离子可以在肝细胞蛋白中解毒或引起副作用 (Diao 等人,2014)。

合成和化学性质

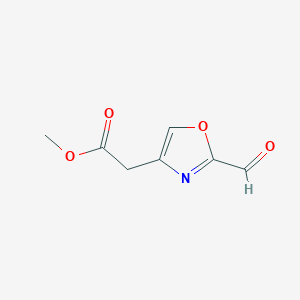

该物质参与 3,5-二芳基-1,2,4-恶二唑的合成,表明其在有机合成中的用途。该过程涉及用芳香族和杂环磺羧酸二氯化物进行酰化,突出了其在选择性化学反应中的作用 (Agat’ev 等人,2015)。

生物筛选和 DNA 相互作用

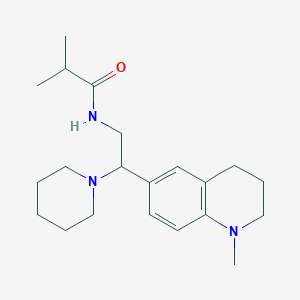

对席夫碱化合物(包括 N'-羟基-3-磺酰胺基苯并咪唑酰胺)的研究显示出显着的生物活性,例如抗菌、抗真菌、抗氧化和细胞毒性。它们还通过插入模式与 SS-DNA 相互作用,表明在药理学研究中具有潜力 (Sirajuddin 等人,2013)。

抗肿瘤应用

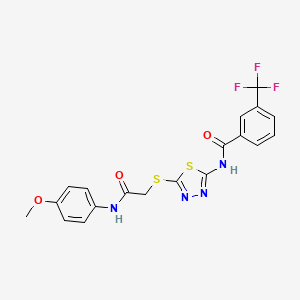

对磺酰胺重点库的研究,包括类似于 N'-羟基-3-磺酰胺基苯并咪唑酰胺的化合物,揭示了它们作为抗肿瘤剂的潜力。它们已在基于细胞的筛选实验中得到测试,提供了对药物敏感细胞通路和对其抗肿瘤活性至关重要的药效团结构的见解 (Owa 等人,2002)。

环境影响和降解

磺酰胺类抗生素(包括 N'-羟基-3-磺酰胺基苯并咪唑酰胺等化合物)的环境持久性引起了对抗生素耐药性传播的担忧。正在研究微生物策略,例如邻位羟基化和随后的片段化,以消除这些化合物对环境的影响 (Ricken 等人,2013)。

蛋白质相互作用研究

对蛋白质相互作用的研究,如对羟基苯甲酸酯与牛血清白蛋白的结合,提供了对结合机制性质的见解,这对于理解 N'-羟基-3-磺酰胺基苯并咪唑酰胺与生物分子的相互作用至关重要 (Jun 等人,1971)。

抗菌活性

N'-羟基-3-磺酰胺基苯并咪唑酰胺等化合物与抗菌特性有关。对结构相似的 novel 吡咯啉-2-酮的研究表明了它们对细菌和真菌菌株的有效性,表明在抗菌研究中具有更广泛的应用 (Akbari 等人,2022)。

生物化学中的交联试剂

与 N'-羟基-3-磺酰胺基苯并咪唑酰胺密切相关的 N-羟基磺基琥珀酰亚胺被用作亲水性配体,用于制备蛋白质交联的活性酯。这表明其在涉及蛋白质修饰的生物化学研究中的用途 (Staros,1982)。

作用机制

Target of Action

N-hydroxy peptides, which are structurally related to n’-hydroxy-3-sulfamoylbenzimidamide, have been found to exhibit unique conformational preferences and biological activities . They are known to interact with various enzymes and receptors, influencing a range of biochemical processes .

Mode of Action

N-hydroxy peptides, a related class of compounds, are known to interact with their targets in a unique manner . They can accept amines, diamines, amino acids, amino sugars, and amino aromatic compounds, providing access to versatile families of compounds containing the N-O motif .

Biochemical Pathways

N-hydroxy peptides, which are structurally related, are known to influence a variety of biochemical pathways . They are involved in the production of secondary metabolites, such as siderophores or antimicrobial agents .

Result of Action

N-hydroxy peptides, a related class of compounds, are known to exhibit potent antibacterial properties, cancer cell cytotoxicity, or activity against endogenous hormone receptors .

Action Environment

It is known that environmental factors can significantly influence the action of many chemical compounds .

属性

IUPAC Name |

N'-hydroxy-3-sulfamoylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3S/c8-7(10-11)5-2-1-3-6(4-5)14(9,12)13/h1-4,11H,(H2,8,10)(H2,9,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFFNQHRAGHQFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B3014854.png)

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,2,5-trimethylpyrazole-3-carboxamide](/img/structure/B3014859.png)

![4-[5-(2,4-Dichlorophenyl)-2-furyl]-2-methyl-1,3-thiazole](/img/structure/B3014863.png)

![(2-methyl-6-oxopyran-4-yl) (E)-3-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]prop-2-enoate](/img/structure/B3014866.png)

![4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile](/img/structure/B3014872.png)